molecular formula C22H25N3O5S B4176558 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B4176558
M. Wt: 443.5 g/mol
InChI Key: AFJUPRBVTQOYHO-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-10-13-24(14-11-16)31(28,29)18-8-6-17(7-9-18)23-21(26)12-15-25-19-4-2-3-5-20(19)30-22(25)27/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUPRBVTQOYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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